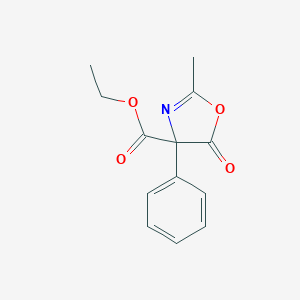![molecular formula C23H35NOS B067553 4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole CAS No. 164454-36-8](/img/structure/B67553.png)
4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole is not fully understood. However, studies have indicated that this compound may exert its effects through the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. It has also been suggested that this compound may induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
Studies have shown that 4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole has several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In addition, this compound has also been shown to inhibit the release of inflammatory cytokines and protect against neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole in lab experiments is its potential as a multi-targeted agent. This compound has shown promising results in various fields, including anti-cancer, anti-inflammatory, and neuroprotective research. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain assays.
Orientations Futures
There are several future directions for the study of 4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole. One area of interest is the development of more efficient synthesis methods that can yield higher purity products with better yields. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential as a multi-targeted agent. Other future directions may include the development of new derivatives of this compound with improved solubility and bioavailability, as well as the investigation of its potential as a therapeutic agent for other diseases.
Méthodes De Synthèse
The synthesis of 4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole involves the reaction of 2-methylcyclopropylamine with 1,5,7,11-tetraen-3-one in the presence of sulfur and selenium. This method has been optimized to yield a high purity product with good yield.
Applications De Recherche Scientifique
4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole has been studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent, with studies indicating its ability to induce apoptosis in cancer cells. It has also been studied for its potential as an anti-inflammatory agent, with results indicating its ability to inhibit the release of inflammatory cytokines. In addition, this compound has also been studied for its potential as a neuroprotective agent, with studies indicating its ability to protect against neuronal damage.
Propriétés
Numéro CAS |
164454-36-8 |
|---|---|
Nom du produit |
4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole |
Formule moléculaire |
C23H35NOS |
Poids moléculaire |
359.6 g/mol |
Nom IUPAC |
4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C22H33NOS/c1-4-13-20(24-3)15-12-10-8-6-5-7-9-11-14-19-17-25-22(23-19)21-16-18(21)2/h4-6,8,10-11,14,18-21H,1,7,9,12-13,15-17H2,2-3H3/b6-5+,10-8+,14-11+/t18?,19?,20-,21?/m0/s1 |
Clé InChI |
SSJXRCYFOOLEKV-XWJQJBALSA-N |
SMILES isomérique |
CC1CC1C2=NC(CS2)/C=C/CC/C=C/C=C/CC[C@H](CC=C)OC |
SMILES |
CC1CC1C2=NC(CS2)C=CCCC=CC=CCCC(CC=C)OC |
SMILES canonique |
CC1CC1C2=NC(CS2)C=CCCC=CC=CCCC(CC=C)OC |
Synonymes |
curacin D |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![10-Azatricyclo[5.2.1.04,10]decane](/img/structure/B67478.png)
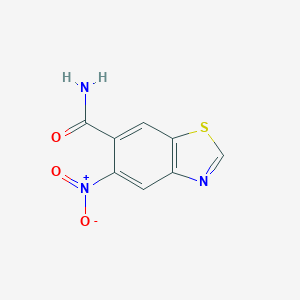
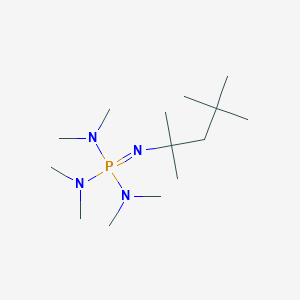
![5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B67482.png)
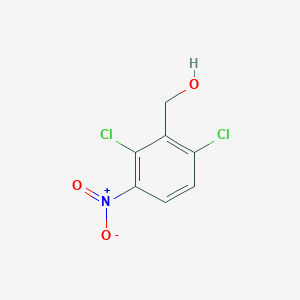
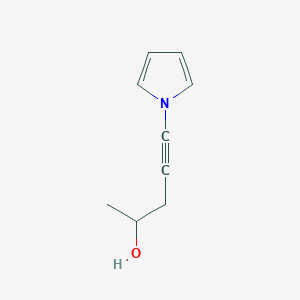


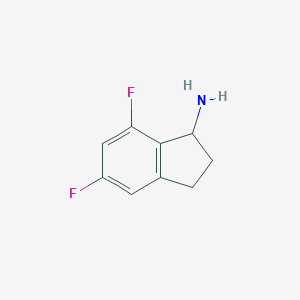
![Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B67498.png)
